molecular formula C14H20N2O3S B1359579 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid CAS No. 1142210-17-0

2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid

Cat. No.: B1359579
CAS No.: 1142210-17-0
M. Wt: 296.39 g/mol
InChI Key: JTABEIOXUSULHN-UHFFFAOYSA-N
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Description

2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a propanoic acid moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .

Scientific Research Applications

2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The presence of certain substituents on the thiazole ring can affect the biological outcomes to a great extent . Therefore, the environment in which the compound is present could potentially influence its action and efficacy.

Future Directions

Thiazoles have shown a wide range of biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. This could lead to the discovery of new potent drugs with lesser side effects .

Biochemical Analysis

Biochemical Properties

2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile molecule in biochemical pathways . This compound has been shown to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can bind to proteins involved in cell signaling pathways, influencing cellular responses and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and proteins, leading to enzyme inhibition or activation . The compound’s interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks . This action triggers a cascade of cellular events, including cell cycle arrest and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, the compound can cause toxic effects, including liver and kidney damage . Threshold effects have been identified, where the compound’s beneficial effects are maximized without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . Its interaction with these enzymes can alter the levels of metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and nucleus, where it exerts its effects on cellular processes . Post-translational modifications and targeting signals direct the compound to these compartments, enhancing its efficacy in modulating cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the propanoic acid group through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica chloride or ammonium 12-molybdophosphate can be used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid is unique due to its combination of a thiazole ring with a piperidine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-8(14(18)19)11-4-6-16(7-5-11)13(17)12-9(2)15-10(3)20-12/h8,11H,4-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTABEIOXUSULHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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